REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.Br[CH2:14][CH2:15][CH2:16][CH2:17]Br.C(N(C(C)C)CC)(C)C>C1C=CC=CC=1.O>[N:1]1([C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=2)[CH2:17][CH2:16][CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
3.53 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hours
|
Duration
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48 h
|
Type
|
EXTRACTION
|
Details
|
After the extraction with ethyl acetate
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Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated Aqueous NaCl solution and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C1=CC=C(C(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |